N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide
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Overview
Description
N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide is a complex organic compound featuring a thiophene ring fused to a furan ring, which is further connected to a cyclobutanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide typically involves multiple steps, starting with the construction of the thiophene and furan rings. One common approach is the cyclization of appropriate precursors under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophenes or furans.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: The compound's unique structure makes it suitable for use in materials science, such as in the creation of advanced polymers or coatings.
Mechanism of Action
The mechanism by which N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to fully understand its mode of action.
Comparison with Similar Compounds
Thiophene derivatives: Similar compounds include 5-(thiophen-3-yl)furan-2-carbaldehyde and various thiophene-based analogs.
Furan derivatives: Compounds like 5-nitrofuran-2-yl derivatives are structurally related.
Uniqueness: N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclobutanecarboxamide stands out due to its unique combination of thiophene and furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-14(10-2-1-3-10)15-8-12-4-5-13(17-12)11-6-7-18-9-11/h4-7,9-10H,1-3,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZOYSQMMKZQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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